N-(3-methylphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide
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Overview
Description
N-(3-methylphenyl)-4,6,12-triazatricyclo[7210^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is a complex organic compound that belongs to the class of triazine-based conjugated microporous polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide typically involves a Friedel–Crafts polymerization reaction. This reaction is carried out between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine, such as N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene, and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene . The reaction conditions include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired polymer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride can be optimized using a microflow system to achieve high yields within a short reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-methylphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in charge-transfer interactions and host-guest interactions, which contribute to its effectiveness in various applications . These interactions can influence the compound’s binding affinity and selectivity towards specific targets, thereby modulating its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A related compound with applications in medicinal chemistry.
1,4,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride: Another triazine-based compound with similar structural features.
Uniqueness
N-(3-methylphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide stands out due to its high surface area, stability, and excellent guest uptake properties . These characteristics make it particularly valuable in applications requiring efficient adsorption and detection capabilities.
Properties
IUPAC Name |
N-(3-methylphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-3-2-4-12(7-11)20-17(22)21-13-5-6-16(21)14-9-18-10-19-15(14)8-13/h2-4,7,9-10,13,16H,5-6,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRNVGMLILFMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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